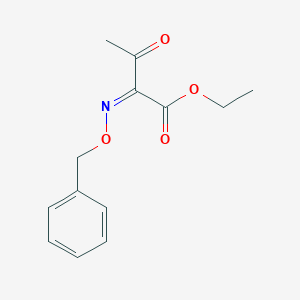
ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a benzyloxy group attached to an imino and oxobutanoate moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzyl hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via the formation of an intermediate oxime, which then undergoes esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-[(methoxy)imino]-3-oxobutanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 2-[(phenoxy)imino]-3-oxobutanoate: Contains a phenoxy group, offering different reactivity and properties.
Uniqueness: The presence of the benzyloxy group in ethyl 2-[(benzyloxy)imino]-3-oxobutanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12- |
InChI Key |
CEADWDFQIWMXQB-OWBHPGMISA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\OCC1=CC=CC=C1)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















